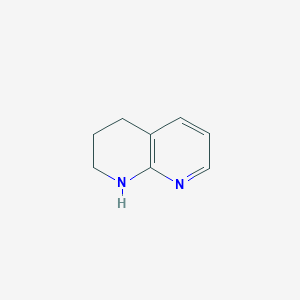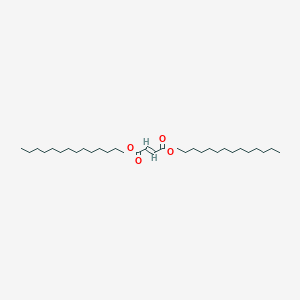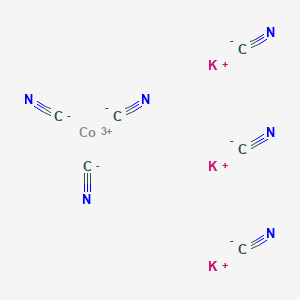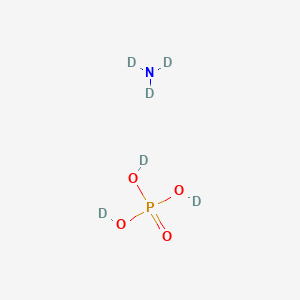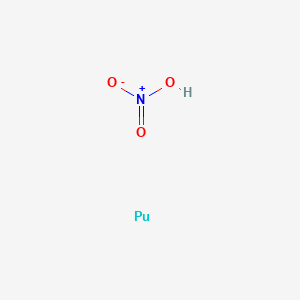
Asn-Gln
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asn-Gln, also known as asparagine-glutamine, is a dipeptide consisting of the amino acids asparagine and glutamine. It is commonly used in scientific research as a supplement for cell culture media due to its ability to enhance cell growth and protein expression. In
科学的研究の応用
Fluorescent Probes in Chemical Biology
Fluorescent derivatives of asparagine (Asn) and glutamine (Gln) have been synthesized, showing high fluorescence yields and photostabilities. These derivatives are potential tools for probing cellular components in chemical biology studies (Bajaj et al., 2021).
Role in Age-Related Protein Denaturation
Asn and Gln residues in human lens crystallins undergo deamidation, which may play a key role in age-related denaturation of proteins. This modification is significant in the study of aging and related diseases (Hains & Truscott, 2010).
Asn and Gln in Amino Acid Biosynthesis
The formation of asparaginyl-tRNA (Asn-tRNA) and glutaminyl-tRNA (Gln-tRNA) involves various pathways, including transamidation activities, highlighting the complex biochemistry of amino acid biosynthesis (Curnow et al., 1998).
Protein Dynamics and Stability
NMR spectroscopy has been used to measure microsecond to millisecond time-scale dynamics of Asn and Gln side chains in proteins. This research aids in understanding protein stability and function (Mulder et al., 2001).
Chromatography Analysis
Capillary gas chromatography techniques have been developed for analyzing acids and amino acids, including Asn and Gln. This is crucial for accurate analysis in various scientific fields, including biochemistry and pharmacology (Fortier et al., 1986).
Role in Disease Treatment
Research on amino acid depletion in cancer therapies has found that Asn and Gln are critical for certain cellular responses, particularly in leukemia and other cancers. This research opens avenues for novel treatments (Esen et al., 2016).
特性
| 14608-83-4 | |
分子式 |
C9H16N4O5 |
分子量 |
260.25 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
InChIキー |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
異性体SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
正規SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
ピクトグラム |
Flammable |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



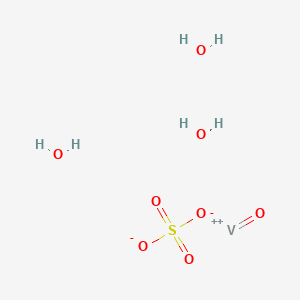
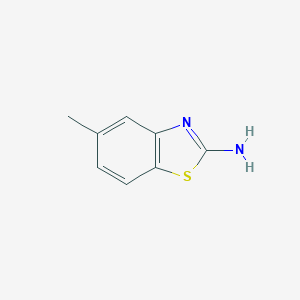
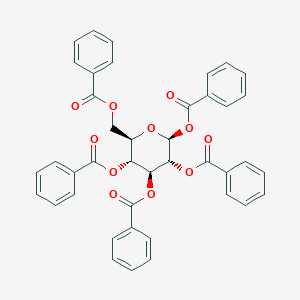
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
